N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide
Description
N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide is a complex organic compound that features a quinoline moiety, an aniline derivative, and a butan-2-yl group
Properties
IUPAC Name |
N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-17(2)25-22(27)16-24-20-12-10-18(11-13-20)15-23(28)26-14-6-8-19-7-4-5-9-21(19)26/h4-5,7,9-13,17,24H,3,6,8,14-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLNZABPEXAKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CNC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the aniline group, and finally, the attachment of the butan-2-yl group. Common reagents used in these reactions include acetic anhydride, aniline, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoline and aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The aniline derivative may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Aniline Derivatives: Compounds such as paracetamol and aniline dyes share the aniline group and have diverse applications.
Uniqueness
N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide is unique due to its combination of a quinoline moiety, an aniline derivative, and a butan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
